molecular formula C13H13NO4S B5281568 dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5281568
M. Wt: 279.31 g/mol
InChI Key: JKKWYYXZKUKZFH-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound features a pyridine ring substituted with a thienyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would be 3-thiophene carboxaldehyde, dimethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can be hydrolyzed to form carboxylic acids or converted to other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide, while esterification can be achieved using alcohols in the presence of acid catalysts.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products are tetrahydropyridine derivatives.

    Substitution: The major products include carboxylic acids and various ester derivatives.

Scientific Research Applications

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is of interest in the development of calcium channel blockers and other cardiovascular drugs.

    Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar cardiovascular effects.

    Amlodipine: A longer-acting dihydropyridine used in the treatment of hypertension and angina.

    Nicardipine: A dihydropyridine with potent vasodilatory properties.

Uniqueness

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the thienyl group, which can impart different electronic properties compared to other dihydropyridines. This structural difference can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for specific research and therapeutic applications.

Biological Activity

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a calcium channel blocker and in other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its dihydropyridine structure, which includes a pyridine ring substituted with a thienyl group and two ester functionalities. Its molecular formula is C13H13NO4SC_{13}H_{13}NO_4S with a molecular weight of approximately 279.31 g/mol .

The primary mechanism of action for this compound involves its role as a calcium channel blocker . It interacts with L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in treating cardiovascular diseases .

Neuroprotective Effects

Research into related compounds has highlighted neuroprotective effects. For example, certain dihydropyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound may also possess neuroprotective properties worth exploring.

Synthetic Routes

The synthesis of this compound typically follows the Hantzsch dihydropyridine synthesis method. This involves the condensation of an aldehyde (such as 3-thiophene carboxaldehyde), a β-keto ester (like dimethyl acetoacetate), and an ammonium salt under reflux conditions in ethanol.

Reaction Conditions

  • Starting Materials :
    • 3-Thiophene carboxaldehyde
    • Dimethyl acetoacetate
    • Ammonium acetate
  • Solvent : Ethanol
  • Temperature : Reflux conditions

Research Findings and Case Studies

StudyFindings
Study on Calcium Channel BlockersDemonstrated that dihydropyridine derivatives effectively lower blood pressure and improve cardiac function.
Anticancer Activity AssessmentRelated compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective StudiesIndicated potential protective effects against oxidative stress in neuronal cells .

Comparison with Similar Compounds

This compound can be compared with other well-known dihydropyridine derivatives:

CompoundMechanismApplications
NifedipineCalcium channel blockerHypertension treatment
AmlodipineLong-acting calcium channel blockerHypertension and angina
NicardipinePotent vasodilatorHypertension management

The unique thienyl substitution in this compound may enhance its selectivity and efficacy compared to these other compounds .

Properties

IUPAC Name

dimethyl 4-thiophen-3-yl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-12(15)9-5-14-6-10(13(16)18-2)11(9)8-3-4-19-7-8/h3-7,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWYYXZKUKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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